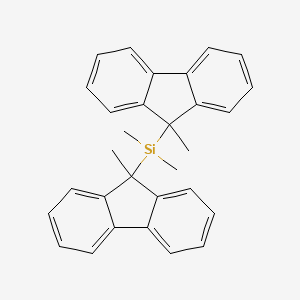
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 9-methyl-9H-fluoren-9-yl groups attached to a central silicon atom, which is also bonded to two methyl groups
Preparation Methods
The synthesis of Dimethylbis(9-methyl-9H-fluoren-9-YL)silane typically involves the reaction of 9-methyl-9H-fluorene with a silicon-containing reagent under specific conditions. One common method involves the use of chlorosilanes, such as dimethyldichlorosilane, in the presence of a base like sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Scientific Research Applications
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structural properties make it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of Dimethylbis(9-methyl-9H-fluoren-9-YL)silane involves its interaction with molecular targets through its silicon and fluorenyl groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior in various applications. The pathways involved may include covalent bonding, hydrogen bonding, and van der Waals interactions, depending on the specific context of its use .
Comparison with Similar Compounds
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane can be compared with other similar compounds, such as:
Dimethylbis(9-phenyl-9H-fluoren-9-YL)silane: This compound has phenyl groups instead of methyl groups, which can lead to differences in reactivity and applications.
Dimethylbis(9-trimethylsilyl-9H-fluoren-9-YL)silane: The presence of trimethylsilyl groups can impart different physical and chemical properties compared to the methyl-substituted analogue.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and suitability for various applications .
Properties
CAS No. |
166118-08-7 |
|---|---|
Molecular Formula |
C30H28Si |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
dimethyl-bis(9-methylfluoren-9-yl)silane |
InChI |
InChI=1S/C30H28Si/c1-29(25-17-9-5-13-21(25)22-14-6-10-18-26(22)29)31(3,4)30(2)27-19-11-7-15-23(27)24-16-8-12-20-28(24)30/h5-20H,1-4H3 |
InChI Key |
ZIEKCAOYCBDHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C4(C5=CC=CC=C5C6=CC=CC=C64)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
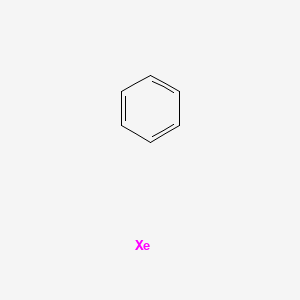
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)



![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
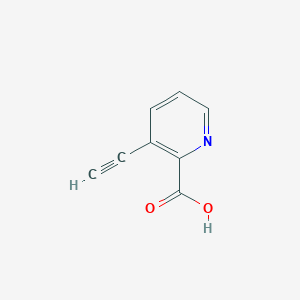
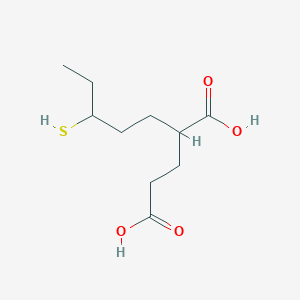
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
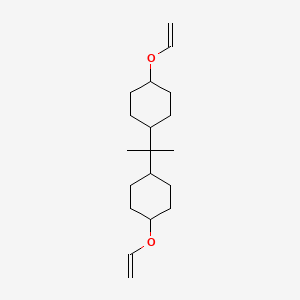

silane](/img/structure/B14260937.png)
